An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride
An In-Depth Technical Guide to 3-(1-Aminoethyl)benzonitrile Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral building block and chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, outlines a representative synthetic pathway and subsequent analytical validation, explores its primary applications, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize substituted benzonitrile derivatives as foundational scaffolds in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Chiral Benzonitriles
Substituted benzonitriles are a class of compounds of significant interest in medicinal chemistry. The nitrile group, being a versatile functional group, can participate in various chemical transformations and often acts as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-receptor interactions.[1] The introduction of a chiral aminoethyl side chain, as seen in 3-(1-Aminoethyl)benzonitrile, provides a crucial three-dimensional architecture. This specific stereochemistry is often paramount for achieving desired potency and selectivity in biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in various experimental settings. This guide focuses on the racemic and chiral forms of this compound, which serve as critical starting materials in the discovery of novel therapeutics.[2][]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. 3-(1-Aminoethyl)benzonitrile hydrochloride is typically supplied as a solid. Key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1-aminoethyl)benzonitrile;hydrochloride | [4] |
| CAS Number | 1188264-05-2 (racemic) | [4] |
| 1286693-23-9 ((R)-enantiomer) | [5] | |
| 2741870-03-9 ((S)-enantiomer) | [2][6] | |
| Molecular Formula | C₉H₁₁ClN₂ | [4][5] |
| Molecular Weight | 182.65 g/mol | [4][5][7] |
| Appearance | Solid (form may vary) | |
| Boiling Point (Predicted) | 251.4 ± 23.0 °C (for free base) | [8] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ (for free base) | [8] |
| Storage | Store at room temperature or 2-8°C, under inert atmosphere. | [2][5] |
Synthesis and Mechanistic Rationale
The synthesis of nitriles from aldehydes is a common transformation in organic chemistry. A representative, one-pot method involves the conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile. This approach is efficient and avoids the use of highly toxic metal cyanides.[9]
Representative Synthetic Workflow: From 3-Acetylbenzonitrile
A plausible and common laboratory-scale synthesis of 3-(1-Aminoethyl)benzonitrile initiates from 3-Acetylbenzonitrile via reductive amination.
Caption: General workflow for the synthesis of 3-(1-Aminoethyl)benzonitrile HCl.
Step-by-Step Protocol & Rationale
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Imine Formation: 3-Acetylbenzonitrile is dissolved in a suitable solvent (e.g., methanol or ethanol). An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added.
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Causality: The ketone carbonyl is electrophilic and undergoes nucleophilic attack by ammonia. Subsequent dehydration forms the corresponding imine intermediate in situ. This step is often acid-catalyzed.
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-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over Palladium on Carbon), is introduced to the reaction mixture.
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Causality: Sodium cyanoborohydride is a preferred reagent for reductive amination because it is mild and selectively reduces the protonated imine much faster than the starting ketone, minimizing side reactions. Catalytic hydrogenation is a cleaner alternative but may require specialized pressure equipment.
-
-
Work-up and Isolation: The reaction is quenched, and the organic product is extracted. The solvent is removed under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)benzonitrile.
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Causality: A standard aqueous work-up removes inorganic salts and polar impurities. Extraction into an organic solvent like ethyl acetate isolates the desired amine.
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-
Salt Formation: The crude free base is dissolved in a non-polar solvent (e.g., diethyl ether or 1,4-dioxane), and a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) is added dropwise. The hydrochloride salt precipitates out of the solution.
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Causality: The basic amine is protonated by HCl to form the ammonium salt. This salt is typically a crystalline solid with significantly lower solubility in non-polar organic solvents, facilitating its isolation by filtration and improving its stability for long-term storage.
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Analytical Characterization
Validation of the compound's identity and purity is a critical, self-validating step in its synthesis and use. Standard analytical techniques are employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons. Expected signals would correspond to the aromatic protons (in the 7-8 ppm region), the methine proton (quartet, adjacent to the methyl and amino groups), the amino protons (broad singlet), and the methyl protons (doublet).
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¹³C NMR: Confirms the carbon skeleton, with distinct signals for the nitrile carbon (around 118-120 ppm), the aromatic carbons, and the two aliphatic carbons.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the analysis would show the molecular ion for the free base (C₉H₁₀N₂) at m/z ≈ 147.1.
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High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) would be used to separate the product from any starting materials or by-products. Purity is typically reported as a percentage based on the peak area at a specific UV wavelength (e.g., 254 nm).
Applications in Research and Drug Development
3-(1-Aminoethyl)benzonitrile hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial chiral building block. Its value lies in its bifunctional nature: a primary amine for nucleophilic reactions and a nitrile group for diverse chemical transformations.
Role as a Pharmaceutical Intermediate
The compound is a precursor for synthesizing more complex molecules, particularly inhibitors and modulators in various drug discovery programs.[] The amine serves as a handle for building out molecular complexity, often through amide bond formation, reductive amination, or arylation reactions.
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Scaffold for Enzyme Inhibitors: Many enzyme active sites have specific pockets that accommodate small, functionalized aromatic rings. The aminoethyl group can be elaborated to form linkages to other pharmacophoric elements, positioning the cyanophenyl group for key interactions (e.g., hydrogen bonding or π-stacking) within a target protein.[1] For example, α-amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV).[1]
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Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a biological target.[] Hits can then be "grown" from the amine or aromatic ring to improve potency and selectivity.
Caption: Application pathways for 3-(1-Aminoethyl)benzonitrile HCl in synthesis.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. 3-(1-Aminoethyl)benzonitrile hydrochloride is classified as hazardous.
GHS Hazard Statements
Recommended Safety Protocols
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Handling: Avoid creating dust.[12] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store under an inert atmosphere for long-term stability.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]
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Conclusion
3-(1-Aminoethyl)benzonitrile hydrochloride is a valuable and versatile chemical intermediate. Its defined structure, particularly in its chiral forms, provides a reliable starting point for the synthesis of complex molecular targets in the pharmaceutical industry. A comprehensive understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in advancing drug discovery and development programs.
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SAFETY DATA SHEET. Fisher Scientific. [Link]
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3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. precisionFDA. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central, National Institutes of Health. [Link]
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ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. UJConline.net. [Link]
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